N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide is a complex organic compound with a fascinating structure. Let’s break it down:
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N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]: : This part of the molecule contains a pyrrole ring, a sulfonyl group, and a fluorophenyl moiety. The sulfonyl group (SO₂) is known for its reactivity in various chemical transformations.
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cyclohexanecarboxamide: : The cyclohexane ring is attached to the pyrrole, forming the core structure of the compound.
Preparation Methods
The synthetic routes to prepare this compound involve several steps. One common approach is the Suzuki–Miyaura coupling , which connects aryl or vinyl boron reagents with aryl or vinyl halides. In our case, we’d use an aryl boron reagent containing the fluorophenyl group . The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
Chemical Reactions Analysis
Reactions: N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) play a crucial role in its transformations.
Major Products: These reactions yield derivatives of the compound, modified at different positions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: Developing new materials or catalysts based on its properties.
Mechanism of Action
The exact mechanism by which N-[3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to other sulfonyl-containing compounds. Its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C22H29FN2O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H29FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)17-7-5-4-6-8-17)20(15)30(27,28)19-11-9-18(23)10-12-19/h9-12,17H,4-8,13-14H2,1-3H3,(H,24,26) |
InChI Key |
FJEHWINIHSQFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCCC3)CCOC)C |
Origin of Product |
United States |
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